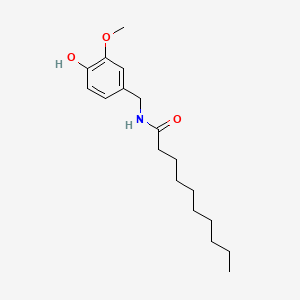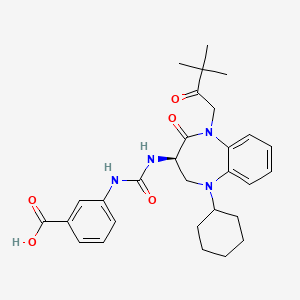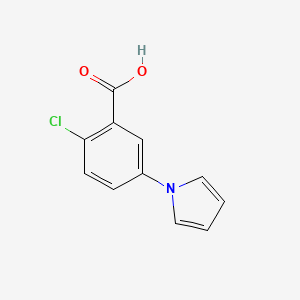
n-バニリルデカナミド
概要
説明
N-バニリルデカンアミドは、生物活性を持つことが知られており、トウガラシの辛味成分であるカプサイシンと構造的に関連しています。 .
2. 製法
合成経路と反応条件: N-バニリルデカンアミドは、バニリン塩酸塩とデカン酸塩化物を、炭酸水素ナトリウムなどの塩基存在下で反応させることで合成できます。この反応は通常、バニリン塩酸塩を水に溶解し、炭酸水素ナトリウムを加え、続いてクロロホルムに溶解したデカン酸塩化物を添加することによって行われます。 混合物を室温で撹拌すると、N-バニリルデカンアミドが得られます。 .
工業的製造方法: N-バニリルデカンアミドの工業的製造方法は、文献ではあまりよく知られていません。 合成プロセスは、反応条件を最適化し、工業グレードの試薬と溶媒を使用することで規模を拡大することができます。
科学的研究の応用
N-Vanillyldecanamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying capsaicinoid chemistry and reactivity.
作用機序
N-バニリルデカンアミドは、カプサイシンと同様に、バニロイド受容体TRPV1に結合することでその効果を発揮します。 この結合は、受容体の活性化につながり、痛みを軽減し、体温調節などのさまざまな生理学的反応を引き起こします。 . 含まれる分子標的と経路には、イオンチャネルの調節や神経ペプチドの放出が含まれます。
他のカプサイシノイドとの比較:
カプサイシン: N-バニリルデカンアミドはカプサイシンと構造的に似ていますが、アルキル鎖が長いため、生物活性と効力が異なる可能性があります。
ジヒドロカプサイシン: 構造は似ていますが、アルキル鎖の飽和度が異なります。
ノルジヒドロカプサイシン: N-バニリルデカンアミドと比較して、アルキル鎖が短くなっています。
類似化合物のリスト:
- カプサイシン
- ジヒドロカプサイシン
- ノルジヒドロカプサイシン
- ホモカプサイシン
- ホモジヒドロカプサイシン
生化学分析
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of n-Vanillyldecanamide on various types of cells and cellular processes are still being explored. It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: N-Vanillyldecanamide can be synthesized through the reaction of vanillin hydrochloride with decanoyl chloride in the presence of a base such as sodium bicarbonate. The reaction typically involves dissolving vanillin hydrochloride in water, adding sodium bicarbonate, and then introducing decanoyl chloride dissolved in chloroform. The mixture is stirred at room temperature to yield N-Vanillyldecanamide .
Industrial Production Methods: Industrial production methods for N-Vanillyldecanamide are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and solvents.
化学反応の分析
反応の種類: N-バニリルデカンアミドは、次のようなさまざまな化学反応を起こします。
酸化: 対応するキノンを形成するために酸化することができます。
還元: 還元反応は、対応するアミンに変換することができます。
置換: 特にアミド窒素で、求核置換反応を起こすことができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: アミンやアルコールなどの求核剤を塩基性条件下で使用できます。
主要な生成物:
酸化: キノンおよびその他の酸化誘導体。
還元: アミンおよび還元誘導体。
置換: 置換アミドおよびその他の誘導体。
4. 科学研究への応用
N-バニリルデカンアミドは、幅広い科学研究に応用されています。
化学: カプサイシノイドの化学と反応性を研究するためのモデル化合物として使用されます。
生物学: 植物の成長と発達、特にレタス(Lactuca sativa)の幼苗の根の長さを短縮することに対する影響が研究されています。.
類似化合物との比較
- Capsaicin
- Dihydrocapsaicin
- Nordihydrocapsaicin
- Homocapsaicin
- Homodihydrocapsaicin
特性
IUPAC Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]decanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-3-4-5-6-7-8-9-10-18(21)19-14-15-11-12-16(20)17(13-15)22-2/h11-13,20H,3-10,14H2,1-2H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHTWDQJPOTDMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185028 | |
| Record name | N-Vanillyldecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31078-36-1 | |
| Record name | N-Vanillyldecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31078-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Vanillyldecanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031078361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Vanillyldecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-VANILLYLDECANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18EB43C97X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















